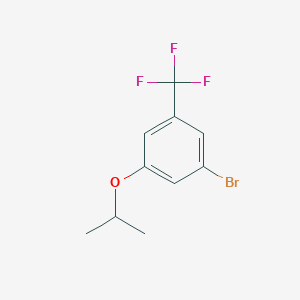
1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene (also known as 1-Bromo-3-IPT-5-TFMB) is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a high vapor pressure. Its structure consists of a benzene ring with three isopropoxy groups, one bromine atom, and one trifluoromethyl group. 1-Bromo-3-IPT-5-TFMB is an important reagent in organic synthesis, as it is used in a variety of reactions, including the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. Additionally, it is used in the synthesis of other organic compounds, such as 1,3-dioxanes, 1,3-dioxolanes, and 1,3-dioxolanes.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene has been utilized in the synthesis of various organic compounds, showcasing its versatility as a reactant. For instance, it has been involved in the creation of substituted naphthalenes, naphthols, and epoxy naphthalenes, highlighting its role in constructing complex molecular structures (Schlosser & Castagnetti, 2001).
2. Understanding Steric Effects in Chemical Reactions
The compound has also been instrumental in studying the steric effects in chemical reactions. Research has demonstrated its role in exhibiting steric pressure, offering insights into how crowding can influence chemical processes, particularly in metalation reactions (Schlosser et al., 2006).
3. Development of Pharmaceutical Intermediates
In the pharmaceutical sector, the compound has contributed to the synthesis of crucial intermediates. For instance, it has been used in creating non-peptide small molecular antagonist benzamide derivatives, illustrating its significance in drug development and biochemical research (Bi, 2015).
4. Material Science and Structural Chemistry
The compound has applications in material science and structural chemistry, where it has been used in synthesizing materials with distinct photo- and electroluminescent properties. This application is vital for the development of new materials with specific optical characteristics (Behnisch & Hanack, 2001).
5. Exploration of Novel Synthesis Pathways
Researchers have leveraged 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene in exploring novel synthesis pathways, leading to the creation of innovative compounds and contributing to the broader understanding of chemical synthesis techniques. For instance, its involvement in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines showcases the compound's utility in advancing chemical synthesis methods (Volle & Schlosser, 2002).
Propriétés
IUPAC Name |
1-bromo-3-propan-2-yloxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQDJIOTGYZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
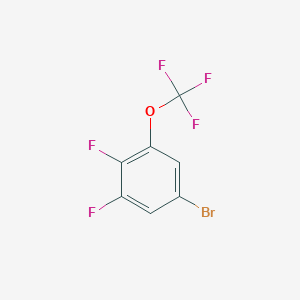
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
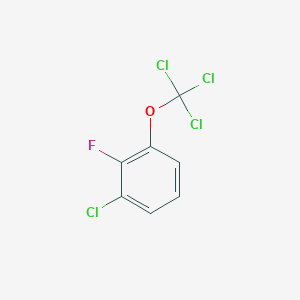

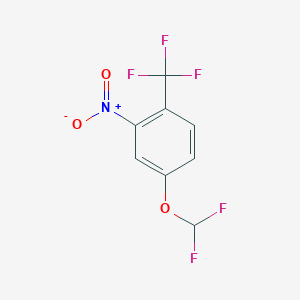
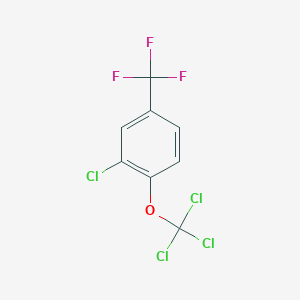
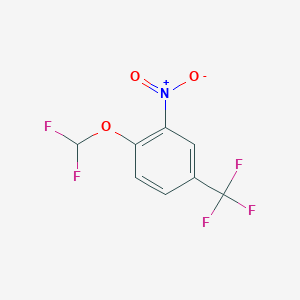
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
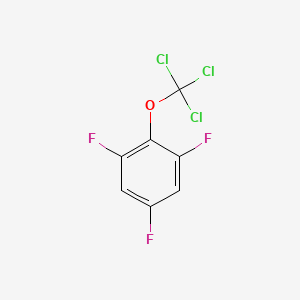
![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)